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The landscape of cancer therapy is continually evolving, with targeted therapies playing an

increasingly crucial role. Among these, inhibitors of the DNA-dependent protein kinase (DNA-

PK) have emerged as a promising strategy, particularly in enhancing the efficacy of

radiotherapy and chemotherapy.[1][2] DNA-PK is a key enzyme in the non-homologous end

joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[3][4] By

inhibiting this repair mechanism, cancer cells become more susceptible to the DNA-damaging

effects of conventional cancer treatments.[1] This guide provides a comparative analysis of

DNA-PK inhibitors that have been evaluated in clinical trials, with a focus on their performance,

safety, and the experimental designs of these studies.

While a formal meta-analysis of clinical trials for DNA-PK inhibitors is not yet available, this

guide synthesizes data from various published studies to offer a comparative overview for

researchers, scientists, and drug development professionals. The primary focus will be on

inhibitors for which clinical data has been reported, including peposertib (M3814), CC-115, and

AZD7648.

Comparative Performance of DNA-PK Inhibitors
The clinical development of DNA-PK inhibitors has largely focused on their use in combination

with other cancer therapies, primarily radiotherapy. The following tables summarize key

quantitative data from clinical trials of several DNA-PK inhibitors.

Table 1: Safety and Tolerability of Peposertib (M3814) in Combination Therapies
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Trial Identifier
Combination
Therapy

Patient
Population

Dose Limiting
Toxicities
(DLTs)

Recommended
Phase II Dose
(RP2D) /
Maximum
Tolerated Dose
(MTD)

NCT02516813
Peposertib +

Radiotherapy

Advanced Solid

Tumors

Grade 3

mucositis,

odynophagia

300 mg once

daily (QD) being

explored

NCT03770689

Peposertib +

Capecitabine +

Radiotherapy

Locally

Advanced Rectal

Cancer

Occurred at 100

mg, 150 mg, and

250 mg

MTD/RP2D not

declared as the

study was closed

NCT04172532

Peposertib +

Hypofractionated

Radiotherapy

Locally

Advanced

Pancreatic

Adenocarcinoma

No DLTs

observed

300 mg daily for

14 days with

SBRT at 8 Gy x

5 fractions

NCT04555577
Peposertib +

Radiotherapy

Newly

Diagnosed

MGMT-

Unmethylated

Glioblastoma

1 DLT (Grade 3

radiation

necrosis) at

300mg

Not yet

determined

Phase I Study
Peposertib +

Avelumab

Advanced Solid

Tumors

1 DLT at 250 mg

and 300 mg

b.i.d.; 3 DLTs at

400 mg b.i.d.

200 mg twice

daily (b.i.d.)

Phase I Study

Peposertib +

Avelumab +

Radiotherapy

Advanced Solid

Tumors

No DLTs

reported
250 mg QD

Table 2: Efficacy of Peposertib (M3814) in Combination Therapies
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Trial Identifier
Combination
Therapy

Patient Population
Key Efficacy
Outcomes

NCT03770689

Peposertib +

Capecitabine +

Radiotherapy

Locally Advanced

Rectal Cancer

Clinical Complete

Response (cCR) rate

of 15.8% (3/19

patients). The

combined

cCR/pathologic

complete response

(pCR) rate was 5.3%

(1 patient)

First-in-human Phase

I (NCT02316197)

Peposertib

Monotherapy

Advanced Solid

Tumors

Best overall response

was stable disease in

12 patients, lasting for

≥12 weeks in seven

patients.

Table 3: Overview of Other DNA-PK Inhibitors in Clinical Trials
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Inhibitor
Mechanism of
Action

Combination
Therapy in
Trials

Patient
Population in
Trials

Key Findings
from Early
Trials

CC-115

Dual DNA-PK

and mTOR

inhibitor

-

Glioblastoma,

Advanced Solid

Tumors, Multiple

Myeloma, Non-

Hodgkin's

Lymphoma

Showed notable

efficacy and

tolerability in a

Phase I study in

patients with

advanced

tumors. A patient

with endometrial

cancer achieved

a complete

regression.

AZD7648

Potent and

selective DNA-

PK inhibitor

Doxorubicin or

Olaparib
-

Preclinical

studies show it

enhances

olaparib efficacy

in ATM-deficient

models. Phase I

and II clinical

trials are

ongoing.

Experimental Protocols and Methodologies
The design of clinical trials for DNA-PK inhibitors is critical for assessing their safety and

efficacy. Below are summaries of the methodologies used in key studies.

Protocol: Phase Ib Study of Peposertib with
Neoadjuvant Chemoradiation in Locally Advanced
Rectal Cancer (NCT03770689)

Objective: To determine the maximum tolerated dose (MTD) and recommended phase II

dose (RP2D) of peposertib combined with capecitabine-based chemoradiotherapy (CRT).
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Patient Population: Patients with locally advanced rectal cancer.

Treatment Regimen:

Patients received peposertib orally once daily at doses ranging from 50 mg to 250 mg.

Concurrently, patients received capecitabine (825 mg/m2 twice daily) and radiotherapy (5

days per week) for 5 to 5.5 weeks.

Assessments:

Dose-limiting toxicities (DLTs) were evaluated.

Clinical restaging was performed 8 weeks after completion of CRT to assess response.

Patients with a clinical complete response (cCR) could opt for surveillance, while those

with an incomplete response were recommended for total mesorectal excision.

Protocol: Phase I Trial of M3814 (Peposertib) in
Combination with Radiotherapy in Advanced Solid
Tumors (NCT02516813)

Objective: To evaluate the safety, tolerability, pharmacokinetic profile, and clinical activity of

M3814 combined with radiotherapy.

Patient Population: Patients with tumors or metastases in the head and neck region or thorax

requiring palliative radiotherapy.

Treatment Regimen:

Patients received M3814 at escalating doses starting from 100 mg.

Palliative radiotherapy was administered at a dose of 30 Gy in 10 factions.

Assessments:

Dose-limiting toxicities were evaluated up to 3 weeks after radiotherapy.
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Tumor evaluation was performed every 6 weeks for the first 6 months and every third

month thereafter.
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Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break

repair.

Generalized Workflow of a Phase I Dose-Escalation
Clinical Trial for a DNA-PK Inhibitor
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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